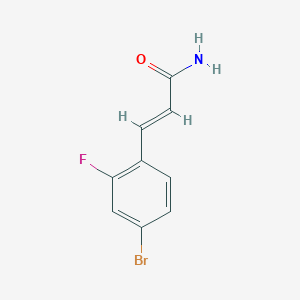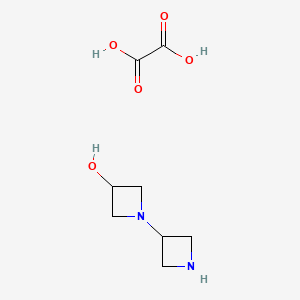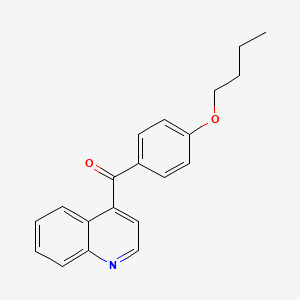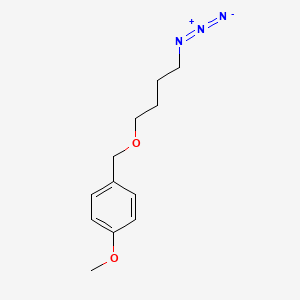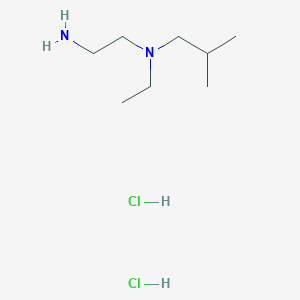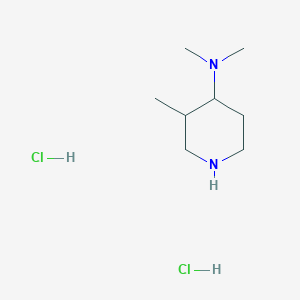![molecular formula C12H14BrN3O2 B1383092 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416714-17-4](/img/structure/B1383092.png)
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Chemical Structure Analysis
- The compound's derivatives are used in analyzing hydrogen-bonded structures and understanding the impact of minor changes in substituents on these structures. For example, compounds with similar frameworks have been studied to observe differences in hydrogen-bonded structures (Trilleras et al., 2008).
- X-ray crystallography is a significant application, allowing detailed understanding of molecular geometry and bonding characteristics. This technique has been applied to similar compounds for precise structural determinations (Wang et al., 2017).
Synthesis and Derivative Development
- The compound and its derivatives serve as precursors in synthesizing various heterocyclic compounds. These synthesized derivatives have potential applications in diverse fields, including medicinal chemistry (Abdel‐Latif et al., 2019).
- Organometallic complexes of derivatives have been synthesized and studied for potential anticancer applications, demonstrating the compound's relevance in the development of new pharmacological agents (Stepanenko et al., 2011).
Material Science and Corrosion Inhibition
- Derivatives of this compound have been explored as potential corrosion inhibitors, showcasing its utility in material science and engineering applications. This application is crucial in preventing material degradation and extending the life of metallic structures (Dandia et al., 2013).
Biological and Pharmacological Research
- Pyrazolo[3,4-b]pyridine derivatives are analyzed for various biological activities, including antiproliferative effects, thus contributing significantly to pharmaceutical research and development (Razmienė et al., 2021).
- The compound's framework is utilized in designing inhibitors for specific biological targets, such as c-Met inhibitors, which are crucial in cancer treatment (Liu et al., 2016).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanisms of action.
I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!
Propriétés
IUPAC Name |
3-bromo-7-methoxy-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-17-12-10-8(5-6-14-12)11(13)15-16(10)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDXKAFHGOGHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1N(N=C2Br)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



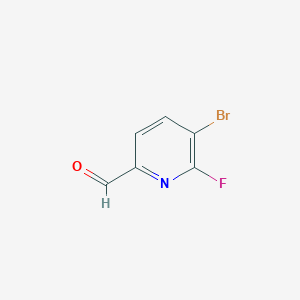
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
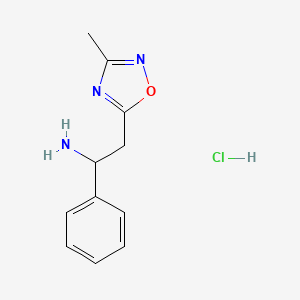
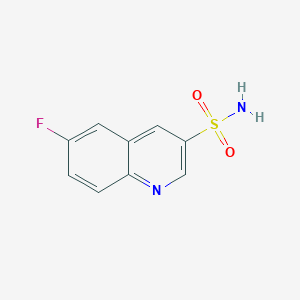
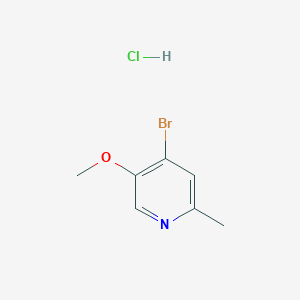
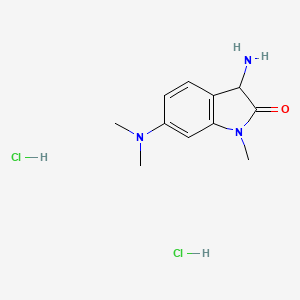
amine hydrochloride](/img/structure/B1383018.png)
